(6-cyanonaphthalen-2-yl) 4-propylbenzoate
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Overview
Description
(6-cyanonaphthalen-2-yl) 4-propylbenzoate is an organic compound that belongs to the class of aromatic esters This compound features a naphthalene ring substituted with a cyano group at the 6-position and a benzoate ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyanonaphthalen-2-yl) 4-propylbenzoate typically involves a multi-step process. One common method is the esterification of 6-cyanonaphthalene-2-carboxylic acid with 4-propylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and purification systems ensures high purity and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
(6-cyanonaphthalen-2-yl) 4-propylbenzoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: 6-cyanonaphthalene-2-carboxylic acid.
Reduction: 6-aminonaphthalene-2-yl 4-propylbenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(6-cyanonaphthalen-2-yl) 4-propylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes due to its aromatic structure.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-cyanonaphthalen-2-yl) 4-propylbenzoate depends on its specific application. In chemical reactions, the cyano group can act as an electron-withdrawing group, influencing the reactivity of the naphthalene ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
(6-cyanonaphthalen-2-yl) 4-methylbenzoate: Similar structure but with a methyl group instead of a propyl group.
(6-cyanonaphthalen-2-yl) 4-ethylbenzoate: Similar structure but with an ethyl group instead of a propyl group.
(6-cyanonaphthalen-2-yl) 4-butylbenzoate: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
The uniqueness of (6-cyanonaphthalen-2-yl) 4-propylbenzoate lies in its specific substitution pattern, which can influence its physical and chemical properties. The propyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications where other similar compounds may not be as effective .
Properties
CAS No. |
58573-84-5 |
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Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(6-cyanonaphthalen-2-yl) 4-propylbenzoate |
InChI |
InChI=1S/C21H17NO2/c1-2-3-15-4-7-17(8-5-15)21(23)24-20-11-10-18-12-16(14-22)6-9-19(18)13-20/h4-13H,2-3H2,1H3 |
InChI Key |
OVMBBOKNAYGYLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
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